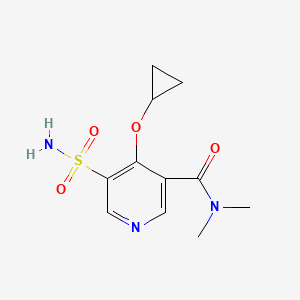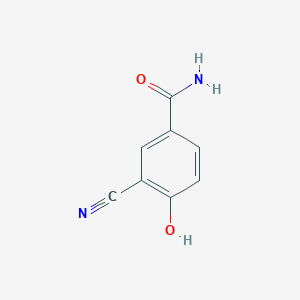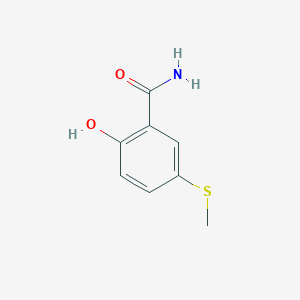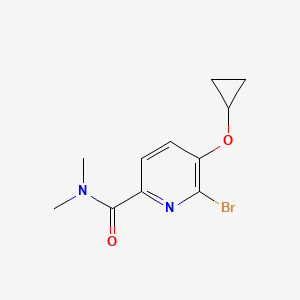
6-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C11H13BrN2O2 It is a derivative of picolinamide, characterized by the presence of a bromine atom at the 6th position, a cyclopropoxy group at the 5th position, and N,N-dimethyl groups attached to the amide nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide typically involves the bromination of a precursor picolinamide compound, followed by the introduction of the cyclopropoxy group and the N,N-dimethylation of the amide nitrogen. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformations.
Bromination: The precursor picolinamide is brominated using bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 6th position.
Cyclopropoxylation: The brominated intermediate is then reacted with a cyclopropylating agent, such as cyclopropyl bromide, in the presence of a base to introduce the cyclopropoxy group at the 5th position.
N,N-Dimethylation: Finally, the amide nitrogen is dimethylated using a methylating agent, such as dimethyl sulfate or methyl iodide, under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted picolinamide derivatives.
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Hydrolysis: Formation of carboxylic acids and amines.
Applications De Recherche Scientifique
6-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-N-methoxy-N-methylnicotinamide
- 6-Bromo-N,N-dimethylpicolinamide
- 5-Bromo-N,N-dimethylpicolinamide
Uniqueness
6-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide is unique due to the presence of the cyclopropoxy group at the 5th position, which can impart distinct chemical and biological properties compared to other similar compounds. This structural feature may influence its reactivity, binding affinity, and overall activity in various applications.
Propriétés
Formule moléculaire |
C11H13BrN2O2 |
|---|---|
Poids moléculaire |
285.14 g/mol |
Nom IUPAC |
6-bromo-5-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H13BrN2O2/c1-14(2)11(15)8-5-6-9(10(12)13-8)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
Clé InChI |
DNGCZDKHDDIKMT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=NC(=C(C=C1)OC2CC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


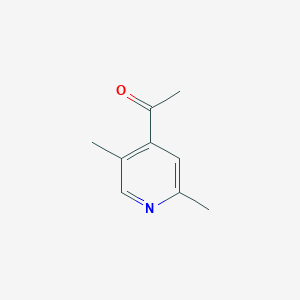
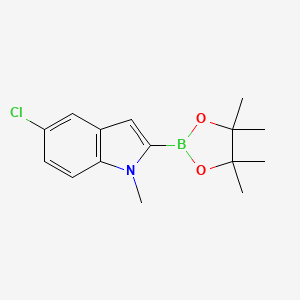
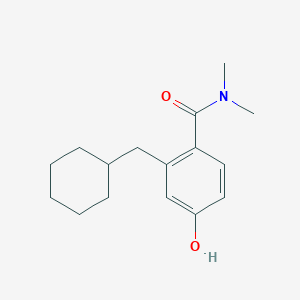
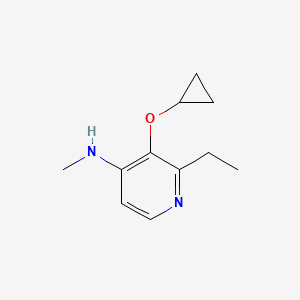

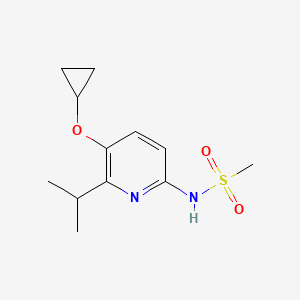

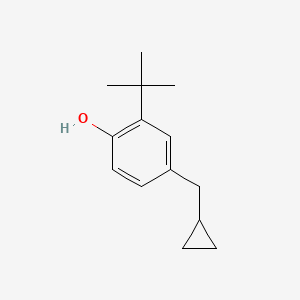
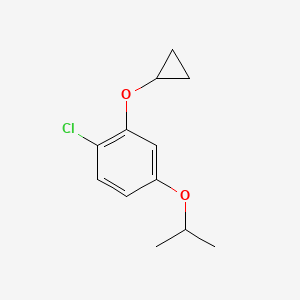

![[6-Formyl-4-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester](/img/structure/B14835226.png)
